![molecular formula C17H16Cl2O B1360627 2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone CAS No. 898755-37-8](/img/structure/B1360627.png)
2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone
Overview
Description
2’,6’-Dichloro-3-(2,6-dimethylphenyl)propiophenone, also known as ketamine, is a dissociative anesthetic drug that has been used for decades in medical settings for surgical anesthesia and pain management. It has a molecular formula of C17H16Cl2O and a molecular weight of 307.2 g/mol .
Molecular Structure Analysis
The molecular structure of 2’,6’-Dichloro-3-(2,6-dimethylphenyl)propiophenone consists of a propiophenone backbone with a 2,6-dichlorophenyl group on one end and a 2,6-dimethylphenyl group on the other . The presence of these groups likely contributes to its unique properties and reactivity.Scientific Research Applications
1. Polymerization Studies
2',6'-Dichloro-3-(2,6-dimethylphenyl)propiophenone has been explored in the context of polymerization. For example, Wei, Challa, and Reedijk (1991) investigated the copolymerization of 2,6-dimethylphenol with tetramethyl bisphenol-A, using N-methylimidazole Cu(II) complexes. This resulted in the formation of PPO-type telechelics with two hydroxyl end groups, indicating potential applications in creating specialized polymers (Wei, Challa, & Reedijk, 1991).
2. Chlorination Reactions
The chlorination process involving similar compounds, such as 2-t-butyl-4,6-dimethylphenol, was studied by Hartshorn, Judd, and Robinson (1986). They found the formation of chloromethylene compounds and trichloro ketones, highlighting a chemical pathway that might be relevant for this compound (Hartshorn, Judd, & Robinson, 1986).
3. Hydrogen-Bonded Adduct Formation
Majerz, Sawka-Dobrowolska, and Sobczyk (1994) conducted a study on the adduct of 2,6-dichloro-4-nitrophenol with 3,4-dimethylpyridine, which is structurally related to this compound. Their research into the hydrogen bonding and IR spectrum provides insights into potential interactions and stability of such compounds (Majerz, Sawka-Dobrowolska, & Sobczyk, 1994).
4. Catalysis in Polymerization
The compound has been implicated in catalysis studies, such as those by Lehtonen and Sillanpää (2004), who explored tungsten(VI) complexes with aminobis(phenolato) ligands. These complexes were used to catalyze ring-opening metathesis polymerization of norbornene, suggesting potential catalytic roles for related compounds (Lehtonen & Sillanpää, 2004).
5. Electroactive Polymer Studies
Yamamoto, Iwasaki, Nishide, and Tsuchida (1992) investigated the electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide), highlighting the electroactive properties of polymers derived from similar compounds. This research is relevant for understanding the electrical properties of polymers related to this compound (Yamamoto et al., 1992).
properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-5-3-6-12(2)13(11)9-10-16(20)17-14(18)7-4-8-15(17)19/h3-8H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMUXZHSWXOLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644817 | |
Record name | 1-(2,6-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898755-37-8 | |
Record name | 1-(2,6-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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